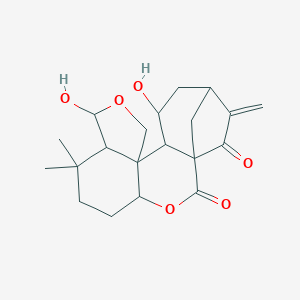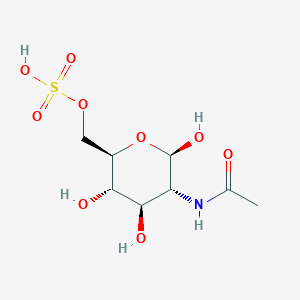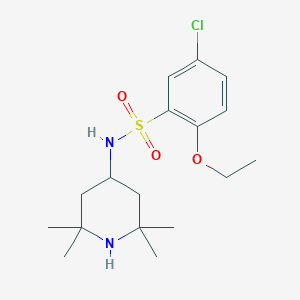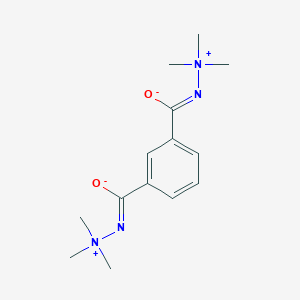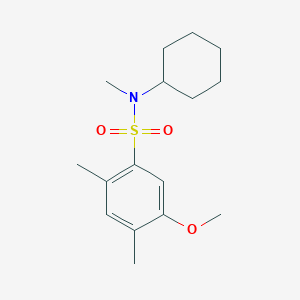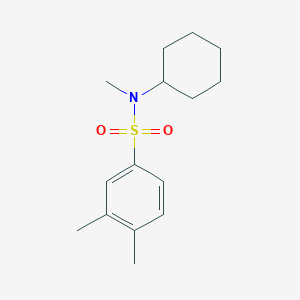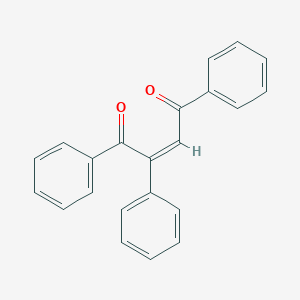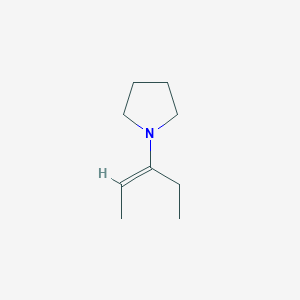
(E)-1-Pyrrolidino-2-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Pyrrolidino-2-pentene, also known as PPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a chiral molecule that is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of (E)-1-Pyrrolidino-2-pentene is complex and not fully understood. (E)-1-Pyrrolidino-2-pentene has been shown to interact with various receptors in the brain, including the nicotinic acetylcholine receptor and the sigma receptor. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the release of various neurotransmitters, including dopamine and serotonin. The exact mechanism by which (E)-1-Pyrrolidino-2-pentene exerts its effects is still the subject of ongoing research.
Biochemical and Physiological Effects:
(E)-1-Pyrrolidino-2-pentene has been shown to have various biochemical and physiological effects. In animal studies, (E)-1-Pyrrolidino-2-pentene has been shown to improve cognitive function and memory. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the release of various neurotransmitters, including dopamine and serotonin. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the immune system, with some studies suggesting that (E)-1-Pyrrolidino-2-pentene may have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1-Pyrrolidino-2-pentene has several advantages and limitations for lab experiments. One advantage is that (E)-1-Pyrrolidino-2-pentene is a chiral molecule, which allows for the production of enantiomerically pure compounds. (E)-1-Pyrrolidino-2-pentene is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of (E)-1-Pyrrolidino-2-pentene is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, (E)-1-Pyrrolidino-2-pentene has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-1-Pyrrolidino-2-pentene. One area of research is the development of new drugs based on (E)-1-Pyrrolidino-2-pentene. (E)-1-Pyrrolidino-2-pentene has been shown to have potential as a ligand for various receptors, making it a promising candidate for drug development. Another area of research is the study of (E)-1-Pyrrolidino-2-pentene's effects on the immune system. Some studies suggest that (E)-1-Pyrrolidino-2-pentene may have anti-inflammatory properties, which could have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (E)-1-Pyrrolidino-2-pentene and its potential toxicity.
Synthesemethoden
The synthesis of (E)-1-Pyrrolidino-2-pentene involves a multi-step process that begins with the reaction of 1,5-dibromopentane with sodium hydride to form 1,5-pentadiene. This compound is then reacted with pyrrolidine to form (E)-1-Pyrrolidino-2-pentene. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst, to ensure a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
(E)-1-Pyrrolidino-2-pentene has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (E)-1-Pyrrolidino-2-pentene has been shown to have potential as a ligand for various receptors, including the nicotinic acetylcholine receptor and the sigma receptor. (E)-1-Pyrrolidino-2-pentene has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and schizophrenia. In materials science, (E)-1-Pyrrolidino-2-pentene has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, (E)-1-Pyrrolidino-2-pentene has been used as a chiral auxiliary in various reactions, allowing for the production of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
13750-57-7 |
|---|---|
Produktname |
(E)-1-Pyrrolidino-2-pentene |
Molekularformel |
C17H13ClN6O5 |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
1-[(E)-pent-2-en-3-yl]pyrrolidine |
InChI |
InChI=1S/C9H17N/c1-3-9(4-2)10-7-5-6-8-10/h3H,4-8H2,1-2H3/b9-3+ |
InChI-Schlüssel |
LSQXOLFOAOCMSS-YCRREMRBSA-N |
Isomerische SMILES |
CC/C(=C\C)/N1CCCC1 |
SMILES |
CCC(=CC)N1CCCC1 |
Kanonische SMILES |
CCC(=CC)N1CCCC1 |
Synonyme |
(E)-1-Pyrrolidino-2-pentene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






